molecular formula C17H22ClNO4 B10886850 2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate

2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate

Cat. No.: B10886850
M. Wt: 339.8 g/mol
InChI Key: MFMVAEWPZDFICK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, an oxoethyl group, and a heptanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-oxoethanol with 2-(heptanoylamino)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl acetate
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(octanoylamino)acetate
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(hexanoylamino)acetate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its heptanoylamino group, in particular, may contribute to its enhanced biological activity compared to similar compounds .

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(heptanoylamino)acetate

InChI

InChI=1S/C17H22ClNO4/c1-2-3-4-5-6-16(21)19-11-17(22)23-12-15(20)13-7-9-14(18)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,19,21)

InChI Key

MFMVAEWPZDFICK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCC(=O)OCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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